Physicochemical Properties and Pharmacological Profiling of 1-Azabicyclo[3.3.1]nonan-3-ol: A Comprehensive Technical Guide
Physicochemical Properties and Pharmacological Profiling of 1-Azabicyclo[3.3.1]nonan-3-ol: A Comprehensive Technical Guide
Executive Summary
The azabicyclic framework is a privileged scaffold in medicinal chemistry, frequently leveraged to design central nervous system (CNS) active agents. Among these, 1-Azabicyclo[3.3.1]nonan-3-ol represents a highly specialized bridged bicyclic amine. Unlike its 3-aza isomer, the 1-aza variant features a nitrogen atom at the bridgehead position. This structural nuance locks the nitrogen's lone pair in a rigid trajectory, preventing inversion and creating a highly predictable pharmacophore for receptor interaction.
This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic workflows, and pharmacological mechanisms of 1-Azabicyclo[3.3.1]nonan-3-ol, serving as a foundational guide for drug discovery programs targeting muscarinic acetylcholine receptors (mAChRs) and related pathways.
Structural & Physicochemical Profiling
Understanding the physicochemical baseline of 1-Azabicyclo[3.3.1]nonan-3-ol is critical for predicting its pharmacokinetic behavior and binding affinity. The molecule consists of a fused twin-chair conformation where the spatial orientation of the C3-hydroxyl group (axial vs. equatorial) dictates its hydrogen-bonding capabilities 1.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 1-Azabicyclo[3.3.1]nonan-3-ol |
| CAS Registry Number | 88721-80-6 |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| SMILES String | OC1CN(C2)CCCC2C1 |
| Hydrogen Bond Donors | 1 (C3-Hydroxyl group) |
| Hydrogen Bond Acceptors | 2 (Hydroxyl oxygen, Bridgehead nitrogen) |
| Topological Polar Surface Area (TPSA) | ~23.5 Ų (Optimal for blood-brain barrier penetration) |
| Predicted State (Standard Temp/Pressure) | Solid 2 |
Causality in Drug Design: The basicity of the bridgehead nitrogen (predicted pKa ~9.5) ensures that the molecule is predominantly protonated at physiological pH (7.4). This cationic state is an absolute prerequisite for anchoring the molecule to the conserved aspartate residue in the orthosteric binding site of target receptors.
Synthetic Methodologies & Experimental Workflows
The construction of the 1-azabicyclo[3.3.1]nonane skeleton is historically challenging due to the steric strain of the bridged system. Modern approaches utilize aza-Prins reactions 3 or ring-expansion from 1-azabicyclo[3.3.0]octane derivatives 4. To obtain the specific 3-ol derivative, the most reliable pathway is the stereoselective reduction of the 1-azabicyclo[3.3.1]nonan-3-one precursor 5.
Fig 1. Synthetic workflow for 1-Azabicyclo[3.3.1]nonan-3-ol via ketone reduction.
Protocol: Stereoselective Reduction of 1-Azabicyclo[3.3.1]nonan-3-one
This protocol is designed as a self-validating system to ensure high yield and stereochemical control.
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Preparation: Dissolve 1-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in anhydrous methanol (0.1 M concentration) under an inert argon atmosphere.
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Causality: Methanol acts as a protic solvent that stabilizes the transition state during the hydride transfer, accelerating the reduction.
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Thermal Control: Chill the reaction flask to 0°C using an ice-water bath.
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Causality: Lowering the temperature controls the exothermic nature of the reaction and maximizes stereoselectivity. Steric hindrance from the bridged system directs the hydride attack, heavily favoring the formation of the thermodynamically stable alcohol isomer.
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Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.
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Causality: NaBH₄ is a mild, highly specific reducing agent. It reduces the carbonyl group without risking cleavage of the sensitive azabicyclic core or reacting with the basic tertiary amine.
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In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). Stain the TLC plates with Dragendorff's reagent.
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Causality: Dragendorff's reagent specifically complexes with tertiary amines. This visually validates that the core 1-azabicyclo framework remains intact throughout the reduction process.
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Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Evaporate the methanol under reduced pressure, adjust the aqueous layer to pH 10 using 1M NaOH, and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the crude 1-Azabicyclo[3.3.1]nonan-3-ol.
Pharmacological Profiling & Mechanism of Action
Compounds derived from the 1-azabicyclo[3.3.1]nonane scaffold frequently exhibit potent interactions with biological targets, most notably the muscarinic acetylcholine receptors (mAChRs) 6. Due to its structural homology to acetylcholine and quinuclidine-based ligands, 1-Azabicyclo[3.3.1]nonan-3-ol acts as a versatile pharmacophore for M1 and M3 receptor agonism.
Fig 2. Downstream M1/M3 muscarinic receptor signaling cascade activated by azabicyclic ligands.
Experimental Validation Protocols
To validate the pharmacological utility of synthesized 1-Azabicyclo[3.3.1]nonan-3-ol derivatives, a robust receptor binding assay is required.
Protocol: Radioligand Competitive Binding Assay for mAChR Affinity
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Membrane Preparation: Isolate cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing human M1 or M3 receptors. Homogenize in ice-cold HEPES buffer (20 mM, pH 7.4).
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Incubation Setup: In a 96-well plate, incubate 50 µg of membrane protein with 0.2 nM [³H]-N-methylscopolamine ([³H]-NMS) and varying concentrations of the 1-Azabicyclo[3.3.1]nonan-3-ol derivative (10⁻¹⁰ to 10⁻⁴ M).
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Causality:[³H]-NMS is a highly affine, non-selective muscarinic antagonist. It establishes a reliable baseline of receptor occupancy. The pH of 7.4 is strictly maintained to ensure the azabicyclic bridgehead nitrogen remains protonated, mimicking the physiological binding state required for orthosteric interaction.
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Equilibration: Incubate the mixture for 60 minutes at 22°C to reach steady-state equilibrium.
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Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
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Causality: Rapid filtration separates the bound radioligand from the free radioligand before dissociation occurs. Pre-soaking in PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the cationic radioligand to the filter matrix.
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Quantification: Wash the filters three times with ice-cold HEPES buffer. Extract the filters into scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter to calculate the IC₅₀ and Ki values.
References
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ACS Publications. "Synthesis of Tricyclic Benzazocines by Aza-Prins Reaction". Organic Letters. [Link]
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Suzuki, T., et al. "Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety". Chemical and Pharmaceutical Bulletin 47(1) 28—36 (1999).[Link]
